Ethyl 3-acetyl-2-hydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

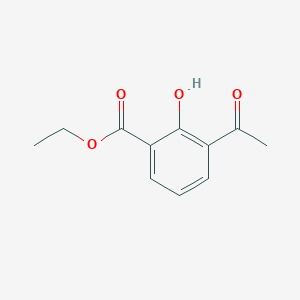

Ethyl 3-acetyl-2-hydroxybenzoate is an organic compound belonging to the ester family. It is characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, an acetyl group at the third position, and a hydroxyl group at the second position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-acetyl-2-hydroxybenzoate can be synthesized through the esterification of 3-acetyl-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products and unreacted starting materials.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to form alcohols, especially at the carbonyl group of the acetyl moiety.

Substitution: The hydroxyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of 3-acetyl-2-hydroxybenzoic acid.

Reduction: Formation of ethyl 3-(hydroxyethyl)-2-hydroxybenzoate.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 3-acetyl-2-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-acetyl-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Ethyl 3-acetyl-2-hydroxybenzoate can be compared with other similar compounds, such as:

Ethyl 2-hydroxybenzoate (Ethyl salicylate): Both compounds have a hydroxyl group on the benzene ring, but this compound has an additional acetyl group, which imparts different chemical and biological properties.

Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.

Ethyl 3-hydroxybenzoate: Lacks the acetyl group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Biological Activity

Ethyl 3-acetyl-2-hydroxybenzoate, a compound derived from salicylic acid, has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features an acetyl group and a hydroxy group on a benzoate backbone, which contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 31.25 µg/mL | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL | 250 µg/mL |

| Pseudomonas aeruginosa | 250 µg/mL | >500 µg/mL |

The compound exhibited a strong bactericidal effect against Staphylococcus aureus , with an MIC of 31.25 µg/mL and MBC of 62.5 µg/mL, indicating its potential as an antibacterial agent suitable for therapeutic applications .

Cytotoxicity Studies

Cytotoxicity assessments are critical in evaluating the safety profile of new compounds. This compound has been tested against various cancer cell lines, demonstrating promising results.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Classification |

|---|---|---|

| HCT-116 | 13.5 | Highly active |

| HEP-2 | 25.3 | Moderately active |

The IC50 values indicate that this compound exhibits significant cytotoxic activity against both HCT-116 and HEP-2 cell lines, suggesting its potential use in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and cytotoxic effects, this compound has demonstrated anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Study: Carrageenan-Induced Paw Edema Model

In a carrageenan-induced paw edema model, administration of this compound significantly reduced paw swelling compared to control groups. The percentage inhibition of edema was notably higher at doses of 20 mg/kg when assessed at various time intervals post-administration.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in inflammation and microbial resistance. The presence of functional groups such as hydroxyl and acetyl enhances its reactivity and interaction with biological macromolecules.

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

ethyl 3-acetyl-2-hydroxybenzoate |

InChI |

InChI=1S/C11H12O4/c1-3-15-11(14)9-6-4-5-8(7(2)12)10(9)13/h4-6,13H,3H2,1-2H3 |

InChI Key |

FQELDVYCJBSHDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1O)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.